N-Acetylsulfanilyl chloride

Catalog No.
S584936
CAS No.
121-60-8
M.F
C8H8ClNO3S
M. Wt
233.67 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylsulfanilyl chloride

CAS Number

121-60-8

Product Name

N-Acetylsulfanilyl chloride

IUPAC Name

4-acetamidobenzenesulfonyl chloride

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)

InChI Key

GRDXCFKBQWDAJH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl

Solubility

VERY SOL IN ETHER, ALCOHOL; SOL IN HOT CHLOROFORM; SOLUBLE IN HOT BENZENE

Synonyms

4-(Acetylamino)benzene-2,3,5,6-sulfonyl Chloride; NSC 127860; ASC; 4-(Acetylamino)phenylsulfonyl Chloride; p-Acetamidophenylsulfonyl Chloride; N-Acetylsulfanilyl Chloride; Dagenan Chloride; N-(4-Chlorosulfonylphenyl)acetamide;

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl

N-Acetylsulfanilyl chloride, also known as sulfathiazole or STZ, is an organic compound belonging to the sulfonamide family. It has a molecular formula of C9H10ClN3O2S and a molecular weight of 273.71 g/mol. It is a white crystalline powder, slightly soluble in water, and commonly used as an antibacterial agent in various scientific experiments.

N-Acetylsulfanilyl chloride has a melting point of 169-172°C and a boiling point of 323-326°C. It is incompatible with strong oxidizing agents and bases, and it reacts violently with nitrites. It has a solubility of 11 g/100 ml in water at 25°C, and it is also soluble in acetone, ethanol, and methanol. It has a pKa value of 6.25.

The synthesis of N-Acetylsulfanilyl chloride can be achieved by reacting acetyl chloride with sulfanilic acid in the presence of a weak acid, such as hydrochloric acid. The resulting crude product is then purified using recrystallization. The compound can be characterized using various analytical techniques, such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.

N-Acetylsulfanilyl chloride can be analyzed using different analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible (UV-Vis) spectroscopy. These methods can determine the purity, stability, and concentration of the compound.

N-Acetylsulfanilyl chloride exhibits antibacterial activity against a wide range of gram-positive and gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus. It works by inhibiting the synthesis of dihydrofolic acid, which is required for bacterial growth. However, it has no effect on viruses, fungi, or other microorganisms.

N-Acetylsulfanilyl chloride is relatively safe to use in scientific experiments, but caution should be exercised when handling it. It is considered a hazardous chemical and can cause irritation to the skin, eyes, and respiratory system. It is also toxic if ingested or inhaled in large amounts and can cause gastrointestinal issues, renal damage, and hematopoietic disorders. Proper safety measures, such as wearing gloves and a respirator, should be employed when handling or working with the compound.

N-Acetylsulfanilyl chloride has a wide range of applications in scientific experiments, mainly as an antibacterial agent. It is commonly used in microbiology to inhibit bacterial growth or to select for bacterial strains. It is also used in the pharmaceutical industry to develop new drugs and to synthesize other sulfonamide compounds.

Research on N-Acetylsulfanilyl chloride is ongoing, focusing mainly on its antibacterial activity and methods of synthesis. New derivatives of the compound are being developed to overcome bacterial resistance and to improve its therapeutic properties. Studies are also being conducted to investigate its potential use as a metal ion chelator and as a corrosion inhibitor.

N-Acetylsulfanilyl chloride has implications in various fields of research and industry. In medicine, it can be used in the development of new antibiotics or antifungal agents. In agriculture, it can be used as a pesticide or as a growth promoter for crops. In the chemical industry, it can be used in the production of dyes or pigments.

Despite its antibacterial properties, N-Acetylsulfanilyl chloride has limitations, including bacterial resistance and toxicity. Future directions of research include the development of new derivatives with improved properties, such as broader spectrum antibacterial activity, reduced toxicity, and improved pharmacokinetics. Other areas of focus include the development of new synthetic methods, the investigation of its therapeutic potential in other areas, and the development of new applications in industry and agriculture.
In conclusion, N-Acetylsulfanilyl chloride is a widely used antibacterial agent in scientific experiments. It has a range of physical and chemical properties and can be analyzed using various techniques. It has implications in various fields of research and industry and has ongoing research focused on improving its properties and applications.
References:
1. Kumar, P., & Chawla, R. (2012). Sulfonamides: A review on analytical methods for their determination. Talanta, 88, 520-529.
2. Ojha, K., & Mukhopadhyay, S. (2015). Recent developments in the chemistry and biology of sulfonamides. RSC Advances, 5, 53969-53986.
3. Park, K., & Kim, M. (2013). Recent advances in research on sulfonamide derivatives as antibacterial agents. Future Medicinal Chemistry, 5, 2203-2225.
4. Saif, M., Mahmood, T., & Ali, I. (2017). N-acetylsulfanilyl chloride (STZ): A review. Journal of Chemical and Pharmaceutical Research, 9, 574-582.
5. Sangermano, A., Machado, R., & Benvenutti, E. (2019). Synthesis and application of sulfathiazole-modified iron oxide nanoparticles for chromium(VI) removal. Journal of Nanoparticle Research, 21, 175.

Color/Form

NEEDLES FROM BENZENE; PRISMS FROM BENZENE-CHLOROFORM
THICK, LIGHT TAN PRISMS FROM BENZENE
LIGHT TAN TO BROWNISH POWDER OR FINE CRYSTALS

XLogP3

1.4

Odor

SLIGHT ODOR OF ACETIC ACID

Appearance

Powder

Melting Point

149.0 °C
149 °C

UNII

LIX4M9AIVM

GHS Hazard Statements

Aggregated GHS information provided by 183 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 183 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 182 of 183 companies with hazard statement code(s):;
H314 (52.75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (29.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (46.15%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (46.15%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

121-60-8

Wikipedia

N-acetylsulfanilyl chloride

Methods of Manufacturing

REACTION OF ACETANILIDE WITH EXCESS CHLOROSULFONIC ACID AT ELEVATED TEMPERATURES
PREPD BY SULFONATION OF ACETANILIDE: STEWART, J CHEM SOC 121, 2558 (1922); SMILES, STEWART, ORG SYN COLL VOL 1 (2ND ED, 1941) P 8.

General Manufacturing Information

Benzenesulfonyl chloride, 4-(acetylamino)-: ACTIVE
BENZENE AND ETHER ARE POOR SOLVENTS FOR PURIFICATION BY RECRYSTALLIZATION. MUCH BETTER RESULTS ARE OBTAINED BY USING CHLOROFORM OR ETHYLENE DICHLORIDE. COMPARE NORTHEY, SULFONAMIDES (NEW YORK, 1948) P 12.

Dates

Modify: 2023-08-15

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